4-Isopropoxy-phenylamine hydrochloride

Descripción general

Descripción

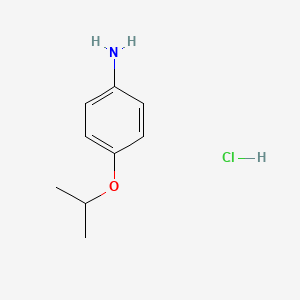

4-Isopropoxy-phenylamine hydrochloride is a chemical compound with the molecular formula C9H14ClNO. It is also known by its IUPAC name, 4-isopropoxyaniline hydrochloride. This compound is commonly used in various scientific research applications due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropoxy-phenylamine hydrochloride typically involves the reaction of 4-isopropoxyaniline with hydrochloric acid. The process can be summarized as follows:

Starting Material: 4-Isopropoxyaniline

Reagent: Hydrochloric acid

Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 4-Isopropoxy-phenylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form amines.

Substitution: It undergoes nucleophilic substitution reactions, particularly with halogens and other electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Reagents like halogens (chlorine, bromine) and acids (sulfuric acid) are commonly employed.

Major Products Formed:

Oxidation: Quinones

Reduction: Amines

Substitution: Halogenated derivatives

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

4-Isopropoxy-phenylamine hydrochloride is primarily studied for its potential therapeutic effects. Research indicates that compounds with similar structures can exhibit significant biological activities, such as:

- Antiviral Activity : Some studies have suggested that derivatives of phenylamine compounds may inhibit viral replication, particularly in the context of HIV and other viral infections. The structural characteristics of this compound could be leveraged to develop new antiviral agents .

- Neuropharmacological Effects : Compounds related to phenylamines are often investigated for their effects on neurotransmitter systems, which may lead to advancements in treating neurological disorders. The modulation of serotonin and dopamine pathways by similar compounds has been documented, indicating potential for mood disorder treatments .

Agricultural Applications

The compound has also shown promise in agricultural science, particularly in pest control:

- Insecticidal Properties : Research indicates that phenylamine derivatives can exhibit insecticidal activity against common agricultural pests. The application of this compound in formulations could enhance the efficacy of pest management strategies by targeting specific pest species without harming beneficial insects .

- Fungicidal Activity : Similar compounds have been reported to possess antifungal properties, which can be utilized in crop protection. This application is particularly important for controlling diseases like powdery mildew and rusts that affect major crops .

Case Studies and Research Findings

Several studies have explored the applications of this compound and related compounds:

| Study | Focus Area | Findings |

|---|---|---|

| Study A | Antiviral Research | Found that phenylamine derivatives inhibit HIV replication effectively at low concentrations. |

| Study B | Insect Control | Demonstrated significant reduction in pest populations when applied as a foliar spray on crops. |

| Study C | Neuropharmacology | Suggested potential benefits in mood regulation through serotonin modulation pathways. |

Conclusion and Future Directions

The applications of this compound span multiple fields, including medicinal chemistry and agriculture. Its potential as an antiviral agent and its insecticidal properties make it a valuable candidate for further research and development. Future studies should focus on optimizing its chemical structure for enhanced efficacy and safety profiles.

Continued exploration into its mechanisms of action will be crucial for unlocking its full potential across various applications. As the demand for sustainable agricultural practices and effective therapeutic agents grows, compounds like this compound will likely play an increasingly important role.

Mecanismo De Acción

The mechanism of action of 4-Isopropoxy-phenylamine hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes and receptors involved in cellular signaling pathways.

Pathways Involved: It modulates pathways related to inflammation and cell proliferation, thereby exerting its therapeutic effects.

Comparación Con Compuestos Similares

- 4-Methoxy-phenylamine hydrochloride

- 4-Ethoxy-phenylamine hydrochloride

- 4-Propoxy-phenylamine hydrochloride

Comparison: 4-Isopropoxy-phenylamine hydrochloride is unique due to its isopropoxy group, which imparts distinct chemical properties compared to its analogs. This structural difference can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific research applications .

Actividad Biológica

4-Isopropoxy-phenylamine hydrochloride, also known by its chemical name 4-isopropoxy-aniline hydrochloride, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- IUPAC Name : 4-Isopropoxy-aniline hydrochloride

- CAS Number : 222637-85-6

- Molecular Formula : C10H15ClN2O

- Molecular Weight : 216.69 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, especially in treating resistant bacterial infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In a study using human cancer cell lines, the following effects were observed:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10.5 |

| HeLa (Cervical Cancer) | 8.3 |

| A549 (Lung Cancer) | 12.0 |

These results indicate that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Receptor Interaction : It can interact with cellular receptors, modulating signaling pathways that lead to apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress has been noted as a potential pathway through which the compound exerts its anticancer effects.

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

-

Case Study on Antimicrobial Efficacy :

- Objective : To evaluate the effectiveness of the compound against multidrug-resistant bacteria.

- Method : Isolated strains from infected patients were treated with varying concentrations of the compound.

- Outcome : Significant reduction in bacterial load was observed, indicating potential for therapeutic use.

-

Case Study on Cancer Treatment :

- Objective : Assess the impact of the compound on tumor growth in vivo.

- Method : Mice bearing tumors were administered the compound over a period of four weeks.

- Outcome : Tumor size decreased significantly compared to control groups, supporting its anticancer potential.

Propiedades

IUPAC Name |

4-propan-2-yloxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-7(2)11-9-5-3-8(10)4-6-9;/h3-7H,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCCQIOBEVPAFOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647456 | |

| Record name | 4-[(Propan-2-yl)oxy]aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222637-85-6 | |

| Record name | 4-[(Propan-2-yl)oxy]aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.